Doxaprost

Pulmonary Pharmacology Prostaglandin Receptor Agonism Asthma Models

Doxaprost (CAS 51953-95-8) is a synthetic prostaglandin E1 (PGE1) analog characterized by 11-deoxygenation and 15-methylation. These modifications confer metabolic stability and enhanced in vivo bronchodilator activity relative to its parent compound, 11-deoxy PGE1.

Molecular Formula C21H36O4
Molecular Weight 352.5 g/mol
CAS No. 51953-95-8
Cat. No. B1670898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDoxaprost
CAS51953-95-8
SynonymsAY-24559, Doxaprost
Molecular FormulaC21H36O4
Molecular Weight352.5 g/mol
Structural Identifiers
SMILESCCCCCC(C)(C=CC1CCC(=O)C1CCCCCCC(=O)O)O
InChIInChI=1S/C21H36O4/c1-3-4-9-15-21(2,25)16-14-17-12-13-19(22)18(17)10-7-5-6-8-11-20(23)24/h14,16-18,25H,3-13,15H2,1-2H3,(H,23,24)/b16-14+/t17-,18-,21+/m1/s1
InChIKeyKTEHTTNELUAQFC-AHRHGKHWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Doxaprost (CAS 51953-95-8): A 15-Methyl PGE1 Analog for Bronchodilator Research


Doxaprost (CAS 51953-95-8) is a synthetic prostaglandin E1 (PGE1) analog characterized by 11-deoxygenation and 15-methylation [1]. These modifications confer metabolic stability and enhanced in vivo bronchodilator activity relative to its parent compound, 11-deoxy PGE1 [2]. Its structure, (13E)-15-hydroxy-15-methyl-9-oxoprost-13-enoic acid, features a cyclopentanone core with an ω-chain bearing a tertiary alcohol, which resists 15-hydroxyprostaglandin dehydrogenase (15-PGDH) catabolism [1][3].

Doxaprost's Differentiated Potency and Stability Cannot Be Assumed by Simple 11-Deoxy PGE1 Substitution


Procurement of a generic '11-deoxy PGE1' analog instead of Doxaprost introduces significant experimental variability. The 15-methyl group in Doxaprost is not an inert moiety; it acts as a critical determinant of in vivo potency and duration of action by preventing metabolic inactivation by 15-hydroxyprostaglandin dehydrogenase (15-PGDH) [1]. Direct comparative pharmacology demonstrates that while 11-deoxy PGE1 and Doxaprost may show similar potency in isolated tissue assays, the in vivo bronchodilator efficacy diverges by orders of magnitude (up to 73-fold) and in temporal profile due to this metabolic protection [1]. Thus, substituting Doxaprost with its non-methylated analog compromises quantitative reproducibility in respiratory models, particularly those requiring sustained bronchodilation or aerosol delivery [1].

Quantitative Differentiation of Doxaprost vs. 11-Deoxy PGE1 and PGE1 Analogs


Aerosol Bronchodilator Potency: Doxaprost vs. 11-Deoxy PGE1

Doxaprost demonstrates a 73-fold increase in aerosol bronchodilator potency compared to its direct precursor, 11-deoxy PGE1, in a histamine-induced bronchoconstriction model in anesthetized guinea pigs [1].

Pulmonary Pharmacology Prostaglandin Receptor Agonism Asthma Models

Intravenous Bronchodilator Potency: Doxaprost vs. 11-Deoxy PGE1

When administered intravenously, Doxaprost exhibits 32-fold greater potency in inhibiting histamine-induced bronchoconstriction compared to 11-deoxy PGE1 [1].

Systemic Pharmacology Cardiovascular Safety Bronchodilator Efficacy

Duration of Bronchodilator Action: Doxaprost vs. 11-Deoxy PGE1

In addition to superior potency, Doxaprost provides a significantly longer duration of bronchodilator effect compared to 11-deoxy PGE1 following both aerosol and intravenous administration [1].

Pharmacokinetics Metabolic Stability Sustained Release

In Vitro vs. In Vivo Divergence: Metabolic Stability

In contrast to its pronounced in vivo potency advantage, Doxaprost and 11-deoxy PGE1 show no difference in potency when tested on isolated guinea pig tracheal strips in vitro [1]. This in vitro/in vivo divergence is consistent with the 15-methyl group of Doxaprost conferring resistance to enzymatic inactivation by 15-hydroxyprostaglandin dehydrogenase (15-PGDH), a pathway that degrades the non-methylated analog [1].

Drug Metabolism 15-PGDH Resistance Structure-Activity Relationship

Cardiovascular Side-Effect Profile: Differential Route-Specific Effects

Both Doxaprost and 11-deoxy PGE1 cause a fall in mean arterial blood pressure following intravenous administration in the guinea pig, but neither compound produces this hypotensive effect when delivered via aerosol [1].

Safety Pharmacology Cardiovascular System Therapeutic Index

Targeted Research Applications for Doxaprost (CAS 51953-95-8)


Preclinical Bronchodilator Studies via Aerosol Delivery

Doxaprost is the quantitatively superior choice for respiratory pharmacology studies utilizing aerosol administration. Its 73-fold greater potency compared to 11-deoxy PGE1 [1] allows for effective bronchodilation at significantly lower nebulized concentrations, minimizing non-specific effects and compound waste. Furthermore, the absence of aerosol-induced hypotension [1] ensures that observed changes in pulmonary function are not confounded by systemic cardiovascular alterations.

Investigations of Metabolic Stability and 15-PGDH Resistance

Doxaprost serves as a definitive tool compound for studying the role of 15-hydroxyprostaglandin dehydrogenase (15-PGDH) in modulating prostaglandin activity. Its 15-methyl group confers resistance to enzymatic degradation, which is directly evidenced by its equivalent in vitro potency but >30-fold greater in vivo potency relative to the 15-unsubstituted analog [1]. This makes Doxaprost ideal for experiments designed to isolate the impact of metabolic stability on pharmacodynamic outcomes in vivo.

In Vivo Models Requiring Sustained Bronchodilator Effects

For experimental protocols requiring extended periods of bronchodilation, such as long-term lung function monitoring or chronic disease models, Doxaprost is the preferred analog. Its demonstrably longer duration of action compared to 11-deoxy PGE1 [1] reduces the experimental burden of frequent re-dosing or continuous infusion, thereby improving animal welfare and enhancing the reproducibility of longitudinal data sets.

Pharmacological Comparison of Route-Specific Prostanoid Effects

Doxaprost's well-characterized differential effects based on route of administration—potent bronchodilation without hypotension via aerosol, but hypotensive effects via i.v. injection [1]—make it a valuable reference standard in studies exploring the local versus systemic actions of prostanoid receptor agonists. It provides a clear, quantifiable benchmark for comparing the tissue selectivity of novel analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Doxaprost

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.